7-Bromo-2-Chloro-3-chloromethylquinoline
Overview
Description
7-Bromo-2-Chloro-3-chloromethylquinoline: is a halogenated heterocyclic compound with the molecular formula C10H6BrCl2N and a molecular weight of 290.97 g/mol . It is a derivative of quinoline, a nitrogen-containing aromatic compound, and features bromine, chlorine, and chloromethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-Chloro-3-chloromethylquinoline typically involves the halogenation of quinoline derivatives. One common method includes the following steps:
Starting Material: Quinoline is used as the starting material.
Bromination: The bromination of quinoline at the 7-position is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: The chlorination at the 2-position is carried out using a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-Chloro-3-chloromethylquinoline can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: 7-Bromo-2-Chloro-3-chloromethylquinoline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable building block for creating more complex molecules .
Biology: In biological research, this compound is used to study the effects of halogenated quinolines on biological systems. It serves as a model compound for investigating the interactions of halogenated heterocycles with biological targets .
Medicine: Its structure can be modified to create derivatives with enhanced biological activity, such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Bromo-2-Chloro-3-chloromethylquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms and the quinoline ring contribute to its binding affinity and specificity. The compound can inhibit or modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 6-Bromo-4-chloro-2-propylquinoline
Comparison: 7-Bromo-2-Chloro-3-chloromethylquinoline is unique due to its specific substitution pattern on the quinoline ring. The presence of bromine at the 7-position, chlorine at the 2-position, and a chloromethyl group at the 3-position distinguishes it from other similar compounds. These structural differences can lead to variations in reactivity, biological activity, and applications .
Properties
IUPAC Name |
7-bromo-2-chloro-3-(chloromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl2N/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUESKNGFEHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588983 | |
Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-25-6 | |
Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948291-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948291-25-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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